2-[(2-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide
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Overview
Description
2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a diethoxyphenethyl group attached to a hydrazinecarbothioamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the chlorobenzoyl and diethoxyphenethyl precursors. These precursors are then reacted with hydrazinecarbothioamide under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorobenzoyl derivatives, while reduction could produce various hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-chlorobenzoyl)amino]-2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoropropanoate
- Other chlorobenzoyl derivatives : Compounds with similar chlorobenzoyl groups but different substituents on the phenethyl or hydrazinecarbothioamide moieties.
Uniqueness
2-(2-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24ClN3O3S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C20H24ClN3O3S/c1-3-26-17-10-9-14(13-18(17)27-4-2)11-12-22-20(28)24-23-19(25)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25)(H2,22,24,28) |
InChI Key |
LMDQJAQSHIYHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC=CC=C2Cl)OCC |
Origin of Product |
United States |
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